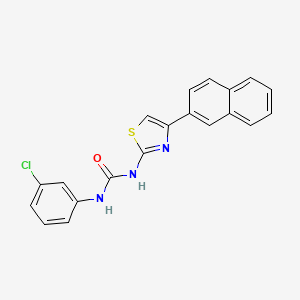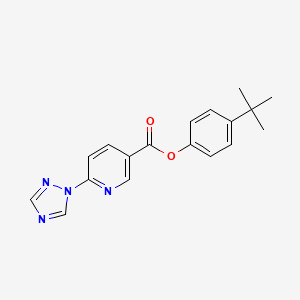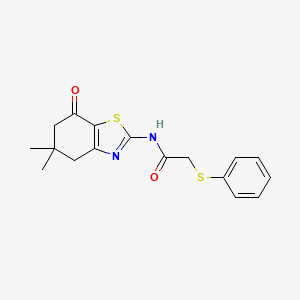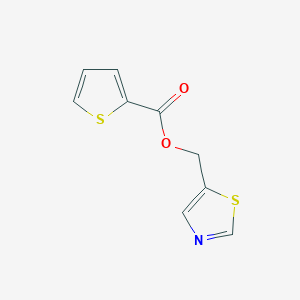
1-(3-Chlorophenyl)-3-(4-(naphthalen-2-yl)thiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-(4-(naphthalen-2-yl)thiazol-2-yl)urea, also known as CPTH-Nap, is a chemical compound that has been widely studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Conformational Adjustments in Urea Derivatives
1-(3-Chlorophenyl)-3-(4-(naphthalen-2-yl)thiazol-2-yl)urea and its derivatives exhibit intriguing conformational adjustments, particularly in the context of synthons. Research by Phukan & Baruah (2016) in "CrystEngComm" explored the adjustments over synthons of urea and thiourea-based assemblies, revealing unique conformational behaviors and assembly characteristics in various derivatives, including positional isomers and hydrated salts (Phukan & Baruah, 2016).
Antitumor Activities
Certain derivatives of 1-(3-Chlorophenyl)-3-(4-(naphthalen-2-yl)thiazol-2-yl)urea have shown promise in antitumor activities. For instance, Ling et al. (2008) synthesized novel derivatives exhibiting promising antitumor activities (Ling, Xin, Zhong, & Jian‐xin, 2008).
Antioxidant Activity
Research into the antioxidant activities of derivatives of this compound has been conducted. Reddy et al. (2015) synthesized a series of derivatives with thiazole moieties and evaluated their in vitro antioxidant activity, finding potent activity in certain derivatives (Reddy, Srinivasulu, Peddanna, Apparao, & Ramesh, 2015).
Corrosion Inhibition
In the field of material science, certain derivatives have been utilized as corrosion inhibitors. Saraswat & Yadav (2020) explored the use of derivatives as inhibitors for mild steel in acidic environments, demonstrating high inhibition efficiency (Saraswat & Yadav, 2020).
Structural Characterisation and Photoluminescence
The structural characterization and photoluminescence of urea derivatives were studied by Baruah & Brahma (2023), highlighting the intricate structural properties and luminescence characteristics of these compounds (Baruah & Brahma, 2023).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(4-naphthalen-2-yl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS/c21-16-6-3-7-17(11-16)22-19(25)24-20-23-18(12-26-20)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H2,22,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXCYJWCWLXJAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(4-(naphthalen-2-yl)thiazol-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide](/img/structure/B2370113.png)

![N-(3,4-dichlorophenyl)-2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2370119.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2370121.png)

![2-(2-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2370124.png)
![4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2370125.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-7-piperidin-1-yl-1-propylquinolin-4(1H)-one](/img/structure/B2370127.png)

![2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B2370129.png)

![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2370134.png)